1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl-
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Overview
Description
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is a complex organic compound with a unique structure that includes a quinoline ring, an ethanol group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene. The ethanol group is then introduced through a nucleophilic substitution reaction.
The diazenyl linkage is formed by diazotization of the corresponding amine, followed by coupling with the appropriate phenyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- involves its interaction with specific molecular targets. The diazenyl linkage can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes can contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline ring structure.
Diazenyl compounds: Azo dyes are similar in having the diazenyl linkage.
Sulfonyl compounds: Sulfonamides share the sulfonyl group.
Uniqueness
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of the quinoline ring, diazenyl linkage, and sulfonyl group in a single molecule makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
63134-03-2 |
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Molecular Formula |
C22H28ClN3O3S |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[6-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethanol |
InChI |
InChI=1S/C22H28ClN3O3S/c1-14-10-21-17(15(2)13-22(3,4)26(21)8-9-27)12-20(14)25-24-19-7-6-16(11-18(19)23)30(5,28)29/h6-7,10-12,15,27H,8-9,13H2,1-5H3 |
InChI Key |
HOOCPUZKGIXXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)N=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl)CCO)(C)C |
Origin of Product |
United States |
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